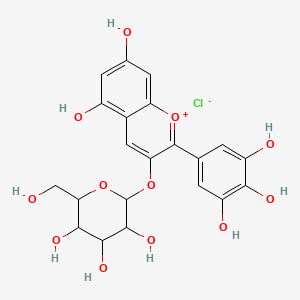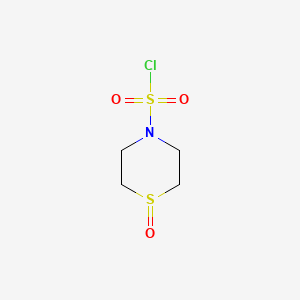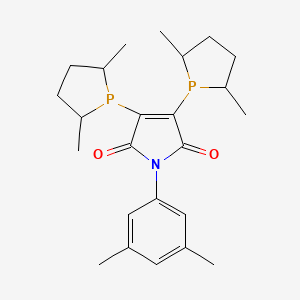
1-(3,5-Dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two dimethylphospholanyl groups and a dimethylphenyl group attached to a pyrrol-2,5-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione typically involves multi-step organic reactions. The initial steps often include the preparation of the dimethylphospholanyl and dimethylphenyl intermediates, which are then coupled with the pyrrol-2,5-dione core under controlled conditions. Common reagents used in these reactions include phosphine ligands, organometallic catalysts, and various solvents to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylphospholanyl and dimethylphenyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a building block for complex organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- **catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione
- 2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(3,5-dimethylphenyl)maleimide
Uniqueness
Compared to similar compounds, catASium® MNXyl®, 3,4-Bis[(2R,5R)-2,5-dimethylphospholanyl]-1-(3,5-dimethylphenyl)-1H-pyrrol-2,5-dione stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C24H33NO2P2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3 |
InChI Key |
ODYDZUFLMKTRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



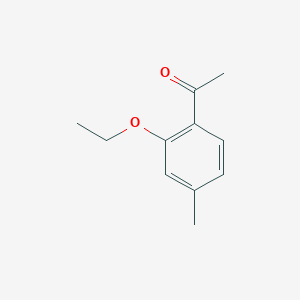
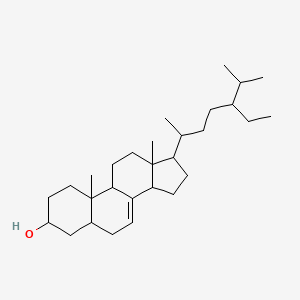
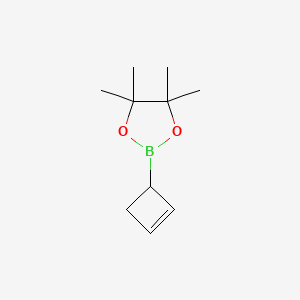


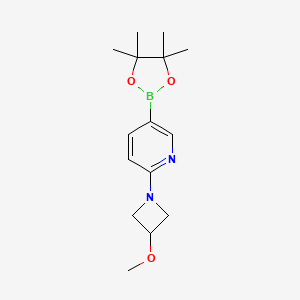
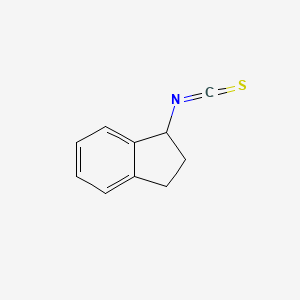
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12092338.png)

